

# An In-depth Technical Guide to CAS 3610-36-4 (6-Methoxytryptamine)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Methoxytryptamine**

Cat. No.: **B1360108**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 3610-36-4, chemically identified as **6-Methoxytryptamine**. It is an indoleamine derivative and a positional isomer of the more well-known 5-methoxytryptamine. Structurally related to endogenous neurotransmitters like serotonin and melatonin, **6-Methoxytryptamine** is a valuable tool in neuroscience research and drug discovery. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its known biological activities with associated quantitative data, and describes relevant experimental methodologies.

## Chemical and Physical Properties

**6-Methoxytryptamine** is a crystalline powder, with its color ranging from off-white to beige. It is essential to store this compound under refrigerated conditions (2-8°C) to maintain its stability.

Property	Value	Reference
CAS Number	3610-36-4	N/A
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O	N/A
Molecular Weight	190.25 g/mol	N/A
Appearance	Off-white to beige crystalline powder	<a href="#">[1]</a>
Melting Point	146-147 °C	<a href="#">[1]</a>
Boiling Point	325.75°C (rough estimate)	<a href="#">[1]</a>
Density	1.0815 (rough estimate)	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>
Water Solubility	Information not available	N/A

## Synthesis Protocol

A practical and cost-effective synthesis of **6-Methoxytryptamine** has been developed, starting from commercially available phthalimide and 1-bromo-3-chloropropane. The overall yield for this multi-step synthesis is approximately 44%.[\[1\]](#)

### 3.1. Step 1: Synthesis of N-(3-chloropropyl)phthalimide

- In a reaction vessel, a mixture of phthalimide, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), and a catalytic amount of PEG-600 is prepared in toluene.
- The mixture is stirred at room temperature.
- The reaction proceeds to yield N-(3-chloropropyl)phthalimide.

### 3.2. Step 2: Phase Transfer-Catalyzed C-Alkylation

- The N-(3-chloropropyl)phthalimide from the previous step is used to alkylate ethyl acetoacetate.

- This reaction is carried out under phase transfer catalysis conditions.

### 3.3. Step 3: Japp-Klingemann Reaction

- The product from the C-alkylation step undergoes a Japp-Klingemann reaction to form the indole ring.

### 3.4. Step 4: Hydrolysis and Decarboxylation

- The final steps involve the hydrolysis of the resulting intermediate followed by decarboxylation to yield **6-Methoxytryptamine**.<sup>[1]</sup>



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Synthetic pathway for **6-Methoxytryptamine**.

## Biological Activity and Mechanism of Action

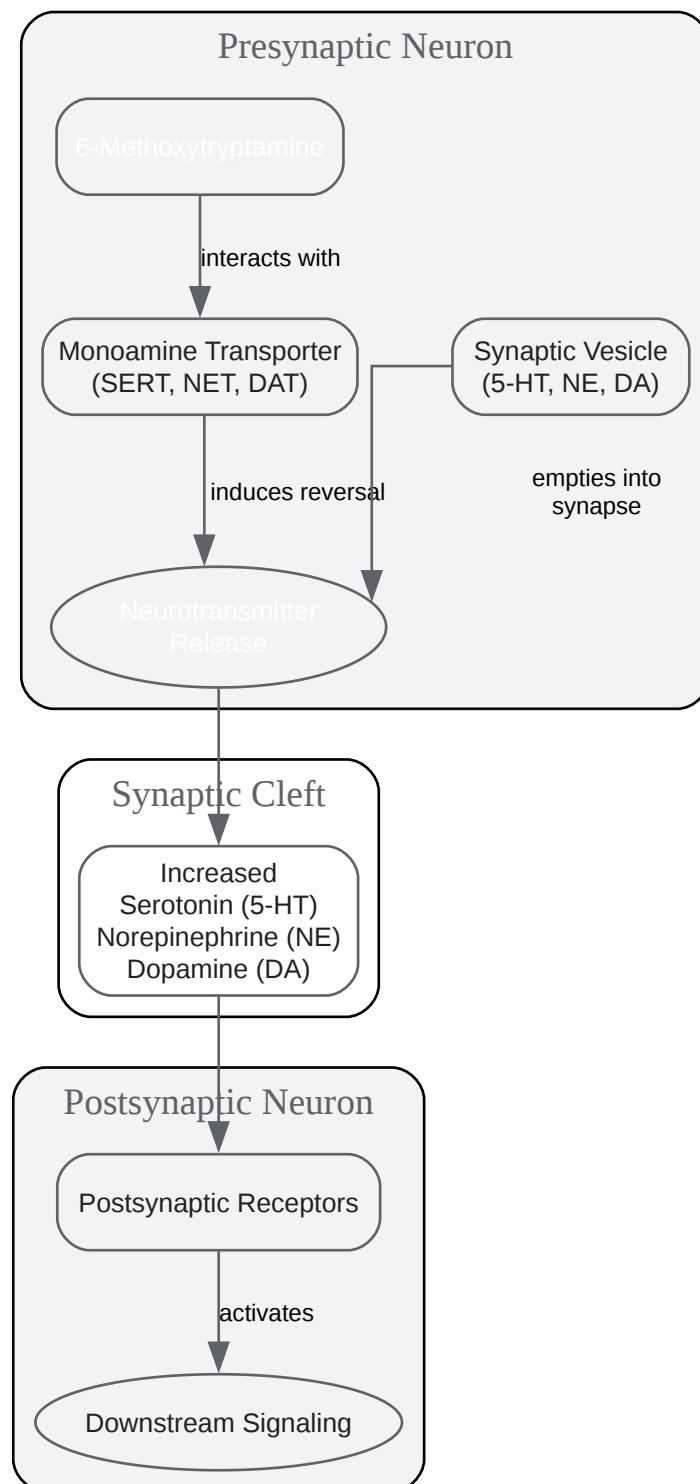
**6-Methoxytryptamine** is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA). It also acts as a full agonist at the serotonin 5-HT<sub>2A</sub> receptor, albeit with low potency. [2] The developmental code name for this compound is PAL-263.<sup>[2]</sup>

### 4.1. Quantitative Biological Data

Parameter	Value	Assay Conditions	Reference
Serotonin Release (EC <sub>50</sub> )	53.8 nM	Rat brain synaptosomes	<a href="#">[2]</a>
Dopamine Release (EC <sub>50</sub> )	113 nM	Rat brain synaptosomes	<a href="#">[2]</a>
Norepinephrine Release (EC <sub>50</sub> )	465 nM	Rat brain synaptosomes	<a href="#">[2]</a>
5-HT <sub>2A</sub> Receptor Agonism (EC <sub>50</sub> )	2,443 nM	Not specified	<a href="#">[2]</a>
5-HT <sub>2A</sub> Receptor Agonism (E <sub>max</sub> )	111%	Not specified	<a href="#">[2]</a>

#### 4.2. Mechanism of Action: Monoamine Release

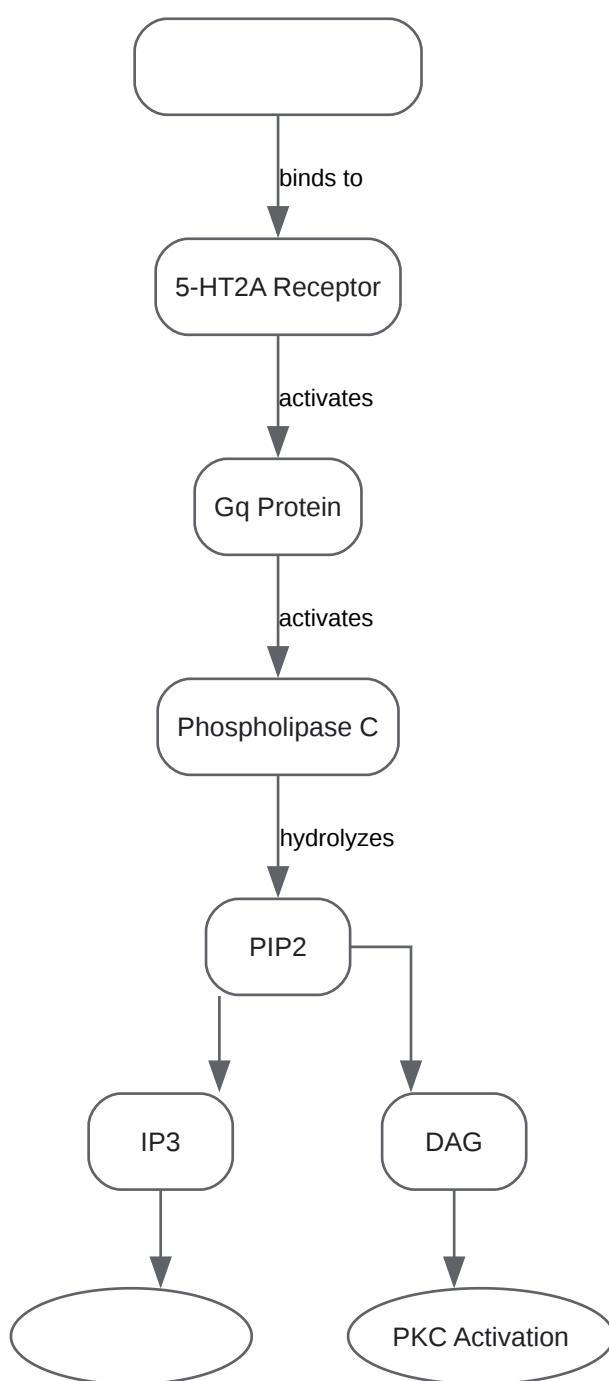
As an SNDRA, **6-Methoxytryptamine** induces the release of serotonin, norepinephrine, and dopamine from presynaptic neurons. This action is thought to occur through interaction with the respective monoamine transporters (SERT, NET, and DAT), causing a reversal of their normal function, which is to reuptake neurotransmitters from the synaptic cleft.

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Mechanism of **6-Methoxytryptamine** as an SNDRA.

#### 4.3. Mechanism of Action: 5-HT<sub>2A</sub> Receptor Agonism

**6-Methoxytryptamine** also directly binds to and activates the 5-HT<sub>2A</sub> receptor, a G-protein coupled receptor (GPCR). Activation of this receptor typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers then propagate downstream signaling cascades.



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5-HT<sub>2A</sub> receptor signaling pathway.

## Experimental Protocols

The following are representative protocols for assays relevant to the biological activity of **6-Methoxytryptamine**.

### 5.1. Monoamine Release Assay in Rat Brain Synaptosomes

This protocol describes a general method to measure the release of radiolabeled monoamines from isolated nerve terminals.

- Synaptosome Preparation:
  - Euthanize adult male rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
  - Homogenize the tissue in ice-cold sucrose buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
  - Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.
  - Resuspend the pellet in a physiological buffer.
- Radiolabeling and Release Assay:
  - Incubate the synaptosomes with a low concentration of the respective radiolabeled neurotransmitter (e.g., [<sup>3</sup>H]dopamine, [<sup>3</sup>H]serotonin, or [<sup>3</sup>H]norepinephrine) to allow for uptake.
  - Wash the synaptosomes to remove excess radiolabel.
  - Aliquot the labeled synaptosomes into tubes containing various concentrations of **6-Methoxytryptamine** or control vehicle.

- Incubate for a short period (e.g., 10-30 minutes) at 37°C.
- Terminate the release by rapid filtration or centrifugation.
- Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.
- Calculate the percentage of total radioactivity released for each concentration of **6-Methoxytryptamine** and determine the EC<sub>50</sub> value.

## 5.2. 5-HT<sub>2A</sub> Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a common method to assess the agonistic activity of a compound at the Gq-coupled 5-HT<sub>2A</sub> receptor.

- Cell Culture:

- Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT<sub>2A</sub> receptor in appropriate growth medium.
- Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

- Calcium Assay:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
- Prepare serial dilutions of **6-Methoxytryptamine** in the assay buffer.
- Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.
- Inject the different concentrations of **6-Methoxytryptamine** into the wells and immediately begin kinetic measurement of the fluorescence signal.

- The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration upon receptor activation.
- Determine the maximal response for each concentration and plot a dose-response curve to calculate the EC<sub>50</sub> and E<sub>max</sub> values.

## Applications in Research and Drug Development

**6-Methoxytryptamine** serves as a valuable research tool for investigating the roles of the serotonin, norepinephrine, and dopamine systems in the central nervous system. Its potent monoamine-releasing properties make it useful for studying the mechanisms of neurotransmitter transport and release. As a 5-HT<sub>2A</sub> receptor agonist, it can be employed in studies aimed at understanding the function and pharmacology of this receptor, which is a key target for psychedelic drugs and some antipsychotics.

While **6-Methoxytryptamine** itself is not currently in clinical development, its unique pharmacological profile as an SNDRA with some 5-HT<sub>2A</sub> activity makes it an interesting lead compound for the design of novel therapeutics for mood disorders, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions. Further research is warranted to explore its full therapeutic potential and to characterize its in vivo effects and safety profile.

## Conclusion

**6-Methoxytryptamine** (CAS 3610-36-4) is a psychoactive compound with a distinct dual mechanism of action, functioning as a potent triple monoamine releasing agent and a 5-HT<sub>2A</sub> receptor agonist. This technical guide has provided a detailed summary of its chemical properties, a practical synthesis route, its quantitative biological activity, and representative experimental protocols. This information is intended to support researchers and drug development professionals in their efforts to further elucidate the pharmacology of this compound and to explore its potential as a research tool and a scaffold for the development of novel therapeutics.

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## References

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